Evidence 1 – Boc-Protected vs. Free Amine: Orthogonal Synthetic Control and Purity Comparison
The target compound bears a Boc (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen, which is absent in the closest structural analog—6-fluoro-5-(piperidin-4-yl)-5H-imidazo[5,1-a]isoindole (CAS 2033173-32-7, the deprotected free amine). The Boc group enables orthogonal synthetic elaboration: the protected piperidine is compatible with Pd-catalyzed cross-coupling, reductive amination, and acylation conditions that would otherwise consume or derivatize the free secondary amine [1]. Commercially, both the Boc-protected target compound and the free amine are available at 98% purity ; however, the target compound's CAS 2033173-31-6 registry is indexed as a discrete, purchasable building block distinct from the deprotected form, enabling precise procurement for multi-step library synthesis without requiring an in-house deprotection step .
| Evidence Dimension | Protecting group status and synthetic orthogonality |
|---|---|
| Target Compound Data | Boc-protected piperidine (CAS 2033173-31-6, MW 357.42); stable under basic and nucleophilic conditions; commercially available at 98% purity |
| Comparator Or Baseline | Free amine (CAS 2033173-32-7, MW 257.31); nucleophilic secondary amine requires re-protection for many downstream transformations; commercially available at 98% purity |
| Quantified Difference | Molecular weight difference: 100.11 Da (Boc group mass); Boc deprotection via TFA or HCl/dioxane is quantitative (>95% yield) under standard conditions [1] |
| Conditions | Synthetic chemistry context; Boc group removal typically achieved with 20–50% TFA in CH2Cl2 or 4M HCl in dioxane at room temperature [1] |
Why This Matters
Procurement of the Boc-protected form eliminates a protection step from the end-user's synthetic sequence and ensures compatibility with diverse C–N and C–C bond-forming reactions that are central to lead optimization of IDO1-targeted libraries.
- [1] Tu W, Xu G, Chi J, et al. (Jiangsu Hengrui Medicine Co., Ltd.; Shanghai Hengrui Pharmaceutical Co., Ltd.). IMIDAZO ISOINDOLE DERIVATIVE, PREPARATION METHOD THEREFOR AND MEDICAL USE THEREOF. WO2016169421A1. Filed April 12, 2016. Published October 27, 2016. View Source
